molecular formula C25H34ClNO2 B11996286 N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride CAS No. 58101-75-0

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride

Katalognummer: B11996286
CAS-Nummer: 58101-75-0
Molekulargewicht: 416.0 g/mol
InChI-Schlüssel: BUZKGRRRNBXHML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride is a chemical compound with the molecular formula C25H34ClNO2 and a molecular weight of 416.008. It is known for its unique structure, which includes pivaloyl groups attached to benzyl moieties, making it a valuable compound in various research and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride typically involves the reaction of 4-pivaloylbenzyl chloride with N-methylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signaling pathways and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Bis(4-pivaloylbenzyl)methylamine hydrochloride is unique due to the presence of pivaloyl groups, which impart specific chemical and physical properties. These properties make it distinct from other similar compounds and valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

58101-75-0

Molekularformel

C25H34ClNO2

Molekulargewicht

416.0 g/mol

IUPAC-Name

1-[4-[[[4-(2,2-dimethylpropanoyl)phenyl]methyl-methylamino]methyl]phenyl]-2,2-dimethylpropan-1-one;hydrochloride

InChI

InChI=1S/C25H33NO2.ClH/c1-24(2,3)22(27)20-12-8-18(9-13-20)16-26(7)17-19-10-14-21(15-11-19)23(28)25(4,5)6;/h8-15H,16-17H2,1-7H3;1H

InChI-Schlüssel

BUZKGRRRNBXHML-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C1=CC=C(C=C1)CN(C)CC2=CC=C(C=C2)C(=O)C(C)(C)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.